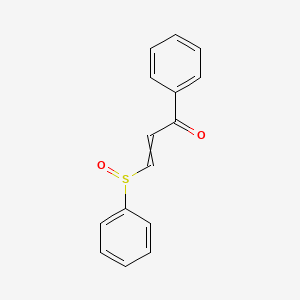![molecular formula C18H22N2O4 B14472568 (E)-Bis[4-(dimethoxymethyl)phenyl]diazene CAS No. 67591-46-2](/img/structure/B14472568.png)
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is an organic compound characterized by the presence of two phenyl rings substituted with dimethoxymethyl groups and connected by a diazene (N=N) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene typically involves the reaction of 4-(dimethoxymethyl)aniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-(dimethoxymethyl)aniline under basic conditions to yield the desired diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazene linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene involves its interaction with specific molecular targets. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar structure with a diazene linkage but lacks the dimethoxymethyl substituents.
Benzidine: Contains a similar diazene linkage but with different substituents on the phenyl rings.
Uniqueness
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is unique due to the presence of dimethoxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazene-containing compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
67591-46-2 |
|---|---|
Fórmula molecular |
C18H22N2O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
bis[4-(dimethoxymethyl)phenyl]diazene |
InChI |
InChI=1S/C18H22N2O4/c1-21-17(22-2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(23-3)24-4/h5-12,17-18H,1-4H3 |
Clave InChI |
PVORTSHKIXBDQM-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


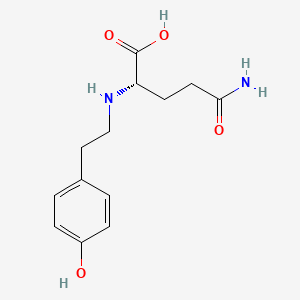
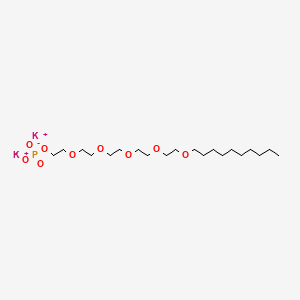

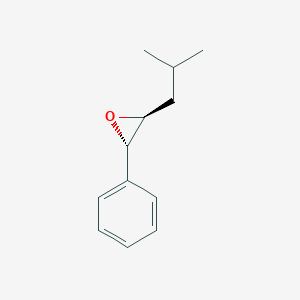

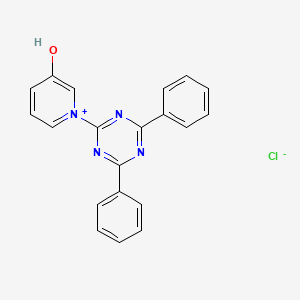

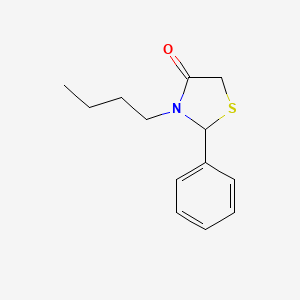
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)

